molecular formula C13H20O2 B14485619 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane CAS No. 65432-02-2

6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B14485619
CAS No.: 65432-02-2
M. Wt: 208.30 g/mol
InChI Key: HTSGFLDKDHOFAP-UHFFFAOYSA-N
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Description

6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[45]decane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane typically involves a multi-step process. One efficient method for constructing spirocyclic frameworks is through a tandem Castro–Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence . This method allows for the formation of highly functionalized spirocyclic derivatives with good yields. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling and rearrangement steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and step-economic synthesis are likely to be applied. This includes the use of environmentally friendly solvents, efficient catalytic systems, and minimizing the number of purification steps to enhance overall yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon centers, often facilitated by strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of both alkyne and ether functionalities

Properties

CAS No.

65432-02-2

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

6-but-3-ynyl-6-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C13H20O2/c1-3-4-7-12(2)8-5-6-9-13(12)14-10-11-15-13/h1H,4-11H2,2H3

InChI Key

HTSGFLDKDHOFAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12OCCO2)CCC#C

Origin of Product

United States

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